5-(1,3-Dithian-2-yl)pentane-1,2,3,4-tetrol
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Overview
Description
5-(1,3-Dithian-2-yl)pentane-1,2,3,4-tetrol is an organic compound with the molecular formula C9H18O4S2. It contains a six-membered ring with two sulfur atoms (dithiane) and a pentane chain with four hydroxyl groups. This compound is notable for its unique structure, which combines the properties of both dithianes and polyols.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dithian-2-yl)pentane-1,2,3,4-tetrol typically involves the reaction of carbonyl compounds with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include:
Catalysts: Yttrium triflate, tungstophosphoric acid, or iodine.
Solvents: Water, petroleum ether, or chloroform.
Temperature: Room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up for efficiency. The use of continuous flow reactors and optimized catalysts can enhance yield and purity. The process involves:
Catalytic thioacetalization: Using copper bis(dodecyl sulfate) as a reusable catalyst.
Purification: Filtration and solvent removal to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Dithian-2-yl)pentane-1,2,3,4-tetrol undergoes various chemical reactions, including:
Oxidation: Using reagents like KMnO4 or OsO4.
Reduction: Using H2/Ni, LiAlH4, or NaBH4.
Substitution: With electrophiles like RCOCl or RCHO.
Common Reagents and Conditions
Oxidizing agents: KMnO4, OsO4, CrO3.
Reducing agents: H2/Ni, LiAlH4, NaBH4.
Electrophiles: RCOCl, RCHO, CH3I.
Major Products
The major products formed from these reactions include oxidized or reduced derivatives of the original compound, depending on the reagents and conditions used.
Scientific Research Applications
5-(1,3-Dithian-2-yl)pentane-1,2,3,4-tetrol has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds.
Biology: Investigated for its potential mutagenic effects.
Medicine: Explored for its role in drug synthesis and as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of 5-(1,3-Dithian-2-yl)pentane-1,2,3,4-tetrol involves its interaction with molecular targets through its hydroxyl and dithiane groups. These interactions can lead to the formation of stable complexes with various substrates, facilitating reactions such as thioacetalization and protection of carbonyl groups .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiane: A simpler compound with similar sulfur-containing ring structure.
1,3-Dithiolane: Another sulfur-containing ring compound with slightly different properties.
3-(1,3-Dithian-2-ylidene)pentane-2,4-dione: Used as a nonthiolic equivalent in thioacetalization reactions.
Uniqueness
5-(1,3-Dithian-2-yl)pentane-1,2,3,4-tetrol is unique due to its combination of a dithiane ring and multiple hydroxyl groups, which provides it with distinct chemical reactivity and versatility in various applications.
Properties
Molecular Formula |
C9H18O4S2 |
---|---|
Molecular Weight |
254.4 g/mol |
IUPAC Name |
5-(1,3-dithian-2-yl)pentane-1,2,3,4-tetrol |
InChI |
InChI=1S/C9H18O4S2/c10-5-7(12)9(13)6(11)4-8-14-2-1-3-15-8/h6-13H,1-5H2 |
InChI Key |
QEXXJUJGCKXSRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(SC1)CC(C(C(CO)O)O)O |
Origin of Product |
United States |
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